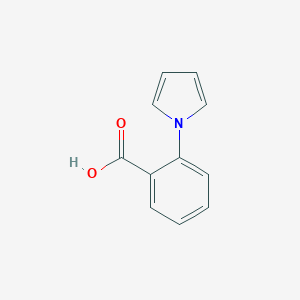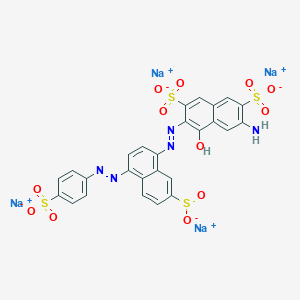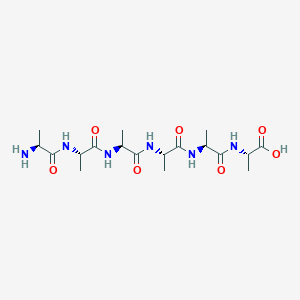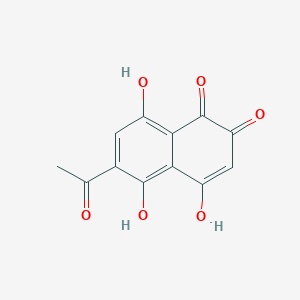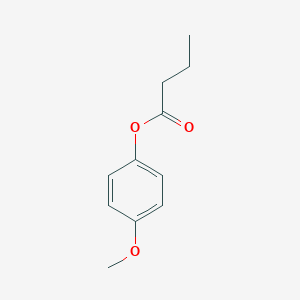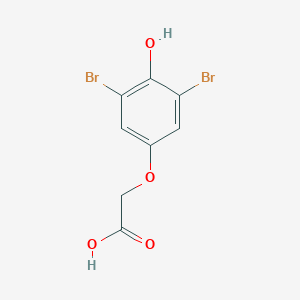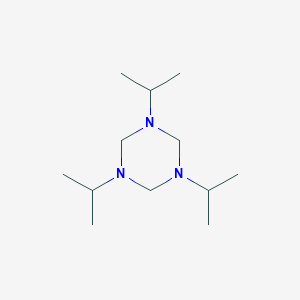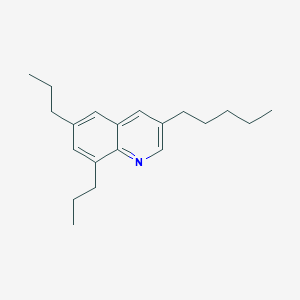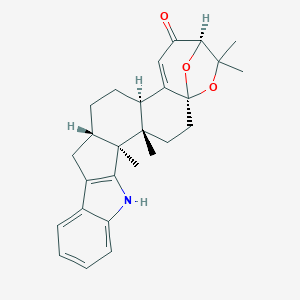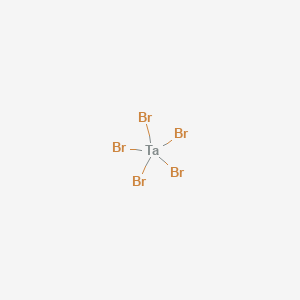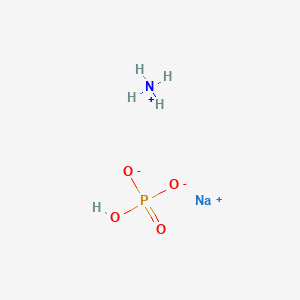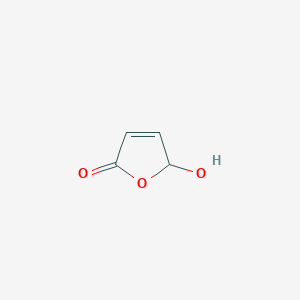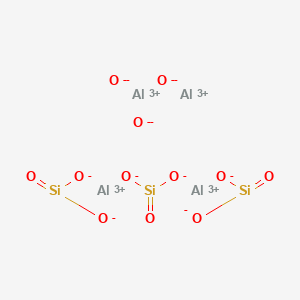
Hexaaluminium pentaoxide disilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaluminium pentaoxide disilicate (HAPD) is a synthetic compound that has gained considerable attention in the field of material science due to its unique properties. It is a type of zeolite, which is a class of microporous materials that have a wide range of applications in various fields, including catalysis, gas separation, and adsorption. HAPD has a unique crystal structure that makes it an attractive material for various scientific research applications.
Wirkmechanismus
The mechanism of action of Hexaaluminium pentaoxide disilicate as a catalyst involves the interaction of the reactants with the acidic sites on the surface of the zeolite. The acidic sites act as Lewis acids, which help in the activation of the reactants and facilitate the reaction.
Biochemische Und Physiologische Effekte
Hexaaluminium pentaoxide disilicate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and can be safely used in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Hexaaluminium pentaoxide disilicate in lab experiments include its high surface area, unique crystal structure, and catalytic properties. However, its limitations include the difficulty in synthesizing it in large quantities, the high cost of production, and the need for specialized equipment for its characterization.
Zukünftige Richtungen
There are several future directions for the research on Hexaaluminium pentaoxide disilicate. One of the areas of interest is the modification of its structure to obtain materials with enhanced catalytic properties. Another area of research is the application of Hexaaluminium pentaoxide disilicate in the field of environmental remediation, where it can be used for the removal of pollutants from water and air. Additionally, the use of Hexaaluminium pentaoxide disilicate in the field of energy storage and conversion is also an area of interest.
Synthesemethoden
The synthesis of Hexaaluminium pentaoxide disilicate involves the reaction of aluminum and silicon precursors in the presence of a mineralizing agent and a templating agent. The mineralizing agent helps in the formation of the zeolite structure, while the templating agent controls the size and shape of the crystals. The synthesis method can be modified to obtain different types of Hexaaluminium pentaoxide disilicate with varying properties.
Wissenschaftliche Forschungsanwendungen
Hexaaluminium pentaoxide disilicate has been extensively studied for its catalytic properties. It has been used as a catalyst in various reactions, including the conversion of alcohols to hydrocarbons, the oxidation of alkanes, and the isomerization of alkenes. Its unique structure and surface properties make it an efficient catalyst for these reactions.
Eigenschaften
CAS-Nummer |
12068-56-3 |
|---|---|
Produktname |
Hexaaluminium pentaoxide disilicate |
Molekularformel |
Al4O12Si3 |
Molekulargewicht |
384.17 g/mol |
IUPAC-Name |
tetraaluminum;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/4Al.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2 |
InChI-Schlüssel |
ITTQBASHHQKFFG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Andere CAS-Nummern |
12068-56-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



